molecular formula C11H15N B13633526 2-(2,5-Dimethylphenyl)cyclopropan-1-amine

2-(2,5-Dimethylphenyl)cyclopropan-1-amine

Cat. No.: B13633526
M. Wt: 161.24 g/mol
InChI Key: OVZWDTMDTJLUHH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . It is a cyclopropane derivative with a substituted amine group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2,5-dimethylphenylacetonitrile, followed by reduction to the amine. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and a cyclopropanation reagent, such as ethyl diazoacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)cyclopropan-1-amine
  • 2-(3,5-Dimethylphenyl)cyclopropan-1-amine
  • 2-(2,6-Dimethylphenyl)cyclopropan-1-amine

Uniqueness

2-(2,5-Dimethylphenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-7-3-4-8(2)9(5-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3

InChI Key

OVZWDTMDTJLUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC2N

Origin of Product

United States

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